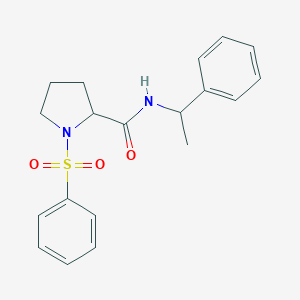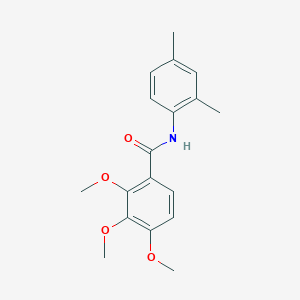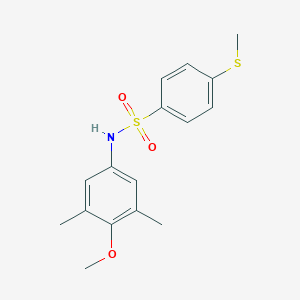
1-(benzenesulfonyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzenesulfonyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a prolinamide moiety, which is further substituted with a phenylethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide typically involves the reaction of proline derivatives with sulfonyl chlorides in the presence of a base. One common method includes the use of N-(1-phenylethyl)proline and phenylsulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(benzenesulfonyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
1-(benzenesulfonyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenylethyl)-1-(phenylsulfonyl)pyrrolidine
- N-(1-phenylethyl)-1-(phenylsulfonyl)piperidine
- N-(1-phenylethyl)-1-(phenylsulfonyl)morpholine
Uniqueness
1-(benzenesulfonyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide is unique due to its specific prolinamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-15(16-9-4-2-5-10-16)20-19(22)18-13-8-14-21(18)25(23,24)17-11-6-3-7-12-17/h2-7,9-12,15,18H,8,13-14H2,1H3,(H,20,22) |
InChI Key |
JYNFDLBSWDIVNR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B300041.png)
![N-cyclohexyl-2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300044.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B300047.png)

![N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B300049.png)
![2-(3-chlorophenyl)-4-ethyl-1'-(1-naphthylmethyl)-1',3a,3',4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione](/img/structure/B300050.png)
![N-(3-chlorophenyl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B300051.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(1-naphthyl)-3-phenylpropanamide](/img/structure/B300054.png)
![N-benzhydryl-2-[(5-benzhydryl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B300055.png)
![N-(2,4-dimethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B300058.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-chlorobenzoate](/img/structure/B300059.png)
methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B300061.png)
amino]benzoate](/img/structure/B300063.png)

